![molecular formula C17H18BrNO2 B1661446 tert-butyl N-(4-bromophenyl)-N-phenylcarbamate CAS No. 911293-26-0](/img/structure/B1661446.png)
tert-butyl N-(4-bromophenyl)-N-phenylcarbamate
Overview
Description
Tert-butyl N-(4-bromophenyl)-N-phenylcarbamate, also known as BrPhenyl-CB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of carbamates and is often used as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-bromophenyl)-N-phenylcarbamate is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are known to play a crucial role in the inflammatory response.
Biochemical and Physiological Effects:
tert-butyl N-(4-bromophenyl)-N-phenylcarbamate has been shown to exhibit significant biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are known to play a crucial role in the inflammatory response. Additionally, tert-butyl N-(4-bromophenyl)-N-phenylcarbamate has also been shown to reduce the production of reactive oxygen species (ROS), which are known to cause cellular damage and contribute to the development of various diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of tert-butyl N-(4-bromophenyl)-N-phenylcarbamate is its high purity and stability, which makes it an ideal reagent for various lab experiments. Additionally, its anti-inflammatory and analgesic properties make it a promising candidate for the development of new drugs for the treatment of various inflammatory disorders. However, one of the limitations of tert-butyl N-(4-bromophenyl)-N-phenylcarbamate is its low solubility in water, which can make it difficult to use in certain lab experiments.
Future Directions
There are several future directions for the research on tert-butyl N-(4-bromophenyl)-N-phenylcarbamate. One of the potential areas of research is the development of new drugs for the treatment of various inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of tert-butyl N-(4-bromophenyl)-N-phenylcarbamate and its potential applications in the field of cancer research. Furthermore, the development of new synthesis methods for tert-butyl N-(4-bromophenyl)-N-phenylcarbamate could lead to the production of higher yields and purity of the final product.
Scientific Research Applications
Tert-butyl N-(4-bromophenyl)-N-phenylcarbamate has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders. Additionally, tert-butyl N-(4-bromophenyl)-N-phenylcarbamate has also been shown to possess anti-cancer properties, making it a potential drug candidate for the treatment of various types of cancers.
properties
IUPAC Name |
tert-butyl N-(4-bromophenyl)-N-phenylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-17(2,3)21-16(20)19(14-7-5-4-6-8-14)15-11-9-13(18)10-12-15/h4-12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAQBBSMSWPVOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201214466 | |
Record name | 1,1-Dimethylethyl N-(4-bromophenyl)-N-phenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201214466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(4-bromophenyl)-N-phenylcarbamate | |
CAS RN |
911293-26-0 | |
Record name | 1,1-Dimethylethyl N-(4-bromophenyl)-N-phenylcarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=911293-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-(4-bromophenyl)-N-phenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201214466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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